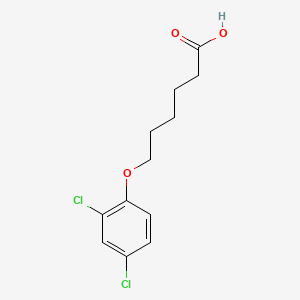

6-(2,4-Dichlorophenoxy)hexanoic acid

Description

Classification within Phenoxy Acid Derivatives

Phenoxy acid derivatives are a class of organic compounds that share a common structural feature: a phenoxy group (a phenyl group bonded to an oxygen atom) attached to a carboxylic acid. The classification within this family is primarily determined by the nature of the acidic side chain and the substitutions on the phenyl ring.

6-(2,4-Dichlorophenoxy)hexanoic acid is classified as a phenoxyalkanoic acid. The "phenoxy" component refers to the C₆H₅O- group, the "dichloro" indicates the two chlorine atoms on the phenyl ring (at positions 2 and 4), and "hexanoic acid" specifies the six-carbon aliphatic carboxylic acid chain. This places it in a homologous series with other well-known phenoxy acids, such as phenoxyacetic acid and phenoxybutyric acid derivatives. The length of the alkyl chain is a critical determinant of the compound's physical and chemical properties, as well as its biological activity.

Table 1: Classification and Properties of Related Phenoxy Acid Derivatives

| Compound Name | Alkyl Chain Length | Common Use |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2 | Herbicide |

| 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) | 4 | Herbicide (pro-herbicide) |

| This compound | 6 | Research Chemical |

This table is interactive. Click on the headers to sort the data.

Role of the 2,4-Dichlorophenoxy Moiety in Biologically Active Compounds

The 2,4-dichlorophenoxy moiety is a key structural feature responsible for the biological activity observed in many phenoxy acid derivatives. This part of the molecule is known to mimic the natural plant hormone auxin, specifically indole-3-acetic acid (IAA). wikipedia.org By mimicking auxin, compounds containing this moiety can induce unregulated and uncontrolled growth in susceptible plants, ultimately leading to their death. This is the primary mechanism of action for the herbicide 2,4-D. researchgate.net

The chlorine atoms at the 2 and 4 positions of the phenyl ring are crucial for this auxin-like activity. Their presence and specific placement enhance the molecule's ability to bind to auxin receptors in plants, while also increasing its stability and resistance to degradation within the plant. sigmaaldrich.com This leads to a persistent and potent herbicidal effect. The study of various substituted phenoxy acids has shown that the nature and position of the halogen atoms on the aromatic ring significantly influence the compound's biological activity. sigmaaldrich.com

Potential as a Lead Compound in Plant Science Research

While not a commercialized herbicide itself, this compound holds potential as a lead compound in plant science research. A lead compound is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or to reduce toxicity.

The extended six-carbon chain of this compound, compared to the two-carbon chain of 2,4-D, can lead to different biological effects. In some cases, longer alkyl chains in phenoxyalkanoic acids can be metabolized by plants through a process called β-oxidation. This process can cleave the side chain, potentially converting the compound into a more active, shorter-chain derivative like 2,4-D within the plant tissue. This makes such compounds pro-herbicides, which are inactive until metabolized. Research into the metabolism and activity of phenoxyalkanoic acids with varying side-chain lengths is crucial for understanding their potential as selective herbicides or plant growth regulators.

Table 2: Research Findings on Phenoxyalkanoic Acid Activity

| Compound | Side-Chain Length | Observed Activity | Reference |

| 2,4-D | C2 | High auxin activity | researchgate.net |

| 2,4-DB | C4 | Converted to 2,4-D in susceptible plants | researchgate.net |

| Phenoxyhexanoic acids | C6 | Varied, potential for β-oxidation | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Historical Trajectory of Related Phenoxy Compounds in Academic Inquiry

The academic and industrial interest in phenoxy compounds dates back to the 1940s with the discovery of the herbicidal properties of 2,4-D. wikipedia.org This discovery marked a significant milestone in agriculture, providing a selective means to control broadleaf weeds in cereal crops. wikipedia.org The initial research focused on synthesizing and testing a wide range of phenoxyacetic acid derivatives to understand the structure-activity relationships. sigmaaldrich.com

This led to the development of other related herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid). Further research explored the effect of extending the carboxylic acid side chain, leading to the development of pro-herbicides like 2,4-DB. The study of these compounds has been instrumental in advancing our understanding of plant hormone biology, herbicide action, and the metabolic pathways within plants. The investigation of compounds like this compound continues this trajectory, seeking to uncover more nuanced and selective ways to manipulate plant growth and development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7170-66-3 |

|---|---|

Molecular Formula |

C12H14Cl2O3 |

Molecular Weight |

277.14 g/mol |

IUPAC Name |

6-(2,4-dichlorophenoxy)hexanoic acid |

InChI |

InChI=1S/C12H14Cl2O3/c13-9-5-6-11(10(14)8-9)17-7-3-1-2-4-12(15)16/h5-6,8H,1-4,7H2,(H,15,16) |

InChI Key |

QXRRZUAZMYMJEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Hexanoic Acid Phenoxy Analogs

Strategies for the Preparation of 6-(2,4-Dichlorophenoxy)hexanoic Acid and its Intermediates

The assembly of this compound is a multi-step process that involves the formation of an ether linkage between a phenolic precursor and an aliphatic carboxylic acid chain. The synthesis can be approached by preparing the key intermediates, 2,4-dichlorophenol (B122985) and a 6-halo-hexanoic acid, followed by their coupling.

The formation of the ether bond in phenoxy acids is most commonly achieved through the Williamson ether synthesis. pbworks.combyjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.org The general mechanism is an SN2 reaction, where the phenoxide ion attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. wikipedia.org

For the synthesis of this compound, this strategy involves the reaction of 2,4-dichlorophenolate with a 6-halo-hexanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. The phenolate is typically generated in situ by treating 2,4-dichlorophenol with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). pbworks.comgordon.edu The alkylating agent would be a derivative of hexanoic acid with a good leaving group, such as bromine, at the 6-position (e.g., ethyl 6-bromohexanoate).

The reaction conditions for Williamson ether synthesis can be optimized, but generally involve heating the reactants in a suitable solvent. byjus.com The choice of a primary alkyl halide is crucial as secondary and tertiary halides are more prone to undergo elimination reactions as a side reaction. wikipedia.org

Key Steps in Williamson Ether Synthesis for Phenoxy Acids:

Deprotonation of Phenol (B47542): The phenolic hydroxyl group is deprotonated using a base to form the more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks the primary carbon atom bearing a leaving group (e.g., a halide) on the alkyl chain.

Ether Formation: The carbon-oxygen bond is formed, yielding the ether product.

An alternative approach involves the chlorination of a phenoxyalkanoic acid precursor. For instance, phenoxyacetic acid can be synthesized first and then chlorinated to produce 2,4-dichlorophenoxyacetic acid (2,4-D). google.com This method, however, may be less direct for obtaining the specifically substituted this compound.

The carboxylic acid chain intermediate required for the synthesis is a key component. A common and versatile intermediate is 6-bromohexanoic acid. This compound provides a six-carbon chain with a terminal carboxylic acid and a primary bromide that serves as an excellent electrophile in the Williamson ether synthesis.

One of the most prevalent methods for synthesizing 6-bromohexanoic acid is through the ring-opening of ε-caprolactone. This can be achieved by reacting ε-caprolactone with hydrobromic acid (HBr), often in the presence of a catalyst or under reflux conditions. Various procedures have been developed, optimizing reaction time, temperature, and purification methods to achieve high yields and purity.

Below is a table summarizing different reported methods for the synthesis of 6-bromohexanoic acid, a key intermediate.

| Starting Material | Reagents | Reaction Conditions | Yield | Purity |

|---|---|---|---|---|

| ε-caprolactone | Dry hydrogen bromide gas, organic solvent | Stirring at 0-100 °C | 92-95% | >99% |

| ε-caprolactone | 48% HBr, conc. H₂SO₄ | Reflux for 12 hours | Data not specified | Purified by chromatography |

| Polycaprolactone | HBr/H₂SO₄ with a Phase Transfer Catalyst (TEBAC) | Heating until dissolution | Data not specified | Data not specified |

Design and Synthesis of Novel this compound Derivatives

The basic structure of this compound can be systematically modified to create a library of derivatives. These new molecules are valuable tools for probing biological systems, investigating structure-activity relationships, and developing compounds for specific research applications.

The phenoxyalkanoic acid scaffold is amenable to a wide range of chemical modifications to explore how structural changes influence biological activity. nih.govnih.gov Research into derivatives of related phenoxyacetic acids has shown that altering various parts of the molecule can lead to compounds with diverse pharmacological profiles, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govjetir.org

Common strategies for structural modification include:

Aromatic Ring Substitution: The position, number, and nature of substituents on the phenyl ring can be altered. For example, changing the chloro groups to other halogens, or introducing alkyl, nitro, or methoxy groups can significantly impact the electronic and steric properties of the molecule.

Alkyl Chain Variation: The length and branching of the hexanoic acid chain can be modified. Synthesizing analogs with shorter (e.g., propanoic, butanoic) or longer alkyl chains helps to determine the optimal distance between the aromatic ring and the carboxylic acid for a given biological target.

The carboxylic acid functional group of this compound serves as a convenient handle for synthesizing conjugates and pro-molecules. This involves linking the parent molecule to another chemical entity, such as a peptide, polymer, or another small molecule, to create a new construct with tailored properties.

Pro-Molecules (Prodrugs): Pro-molecules are inactive or less active precursors that are chemically transformed into the active parent molecule under specific physiological conditions. For phenoxyalkanoic acids, the carboxylic acid can be esterified or converted to an amide that is designed to be cleaved by specific enzymes in vivo, releasing the active acid. This approach is used in research to study controlled release and targeted delivery.

Conjugate Synthesis: Conjugation is the process of attaching the molecule to a larger carrier, often to alter its solubility, distribution, or to target it to a specific biological location. A common strategy is the formation of peptide-drug conjugates (PDCs). nih.gov

The synthesis of a peptide conjugate would typically involve:

Activation of the Carboxylic Acid: The carboxyl group of this compound is activated using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). thermofisher.com

Coupling Reaction: The activated acid is then reacted with a free amino group on a peptide, such as the N-terminus or the side chain of a lysine residue, to form a stable amide bond. nih.gov

This methodology allows for the site-specific attachment of the phenoxyalkanoic acid to a peptide, creating a tool for investigating biological processes where the peptide may act as a targeting moiety. nih.gov

Investigation of Biological Activity and Molecular Mechanisms of Action

Auxin-Mimicking Activity and Plant Growth Modulation Potential

Synthetic compounds that mimic the plant hormone auxin, indole-3-acetic acid (IAA), are known for their profound effects on plant growth and development. amazonaws.com The activity of these compounds is largely determined by their ability to interact with the plant's auxin perception and signaling machinery. 6-(2,4-Dichlorophenoxy)hexanoic acid, by virtue of its 2,4-dichlorophenoxy moiety, is structurally poised to act as an auxin mimic. Research on a wide array of 2,4-D analogues has shown that the 2,4-dichloro substitution pattern on the aromatic ring is a key feature for auxinic activity. nih.gov Furthermore, studies have indicated that extending the carboxylate side chain with an even number of carbons, as is the case with the hexanoic acid chain (a six-carbon chain), is generally tolerated and can maintain auxinic activity. nih.gov

The cellular hallmarks of auxin action include the stimulation of cell elongation, division, and differentiation. In model systems, synthetic auxins like 2,4-D are powerful inducers of callus formation from explants and can promote cell division in cell suspension cultures. bio-world.comresearchgate.net At the subcellular level, auxins are known to cause rapid changes in gene expression, leading to modifications in the cell wall to facilitate elongation. researchgate.net

Studies on Allium cepa root tips treated with 2,4-D have demonstrated a range of cytogenetic effects, including alterations in the mitotic index and the induction of structural chromosomal aberrations such as C-mitosis, chromosome bridges, and fragments. nih.gov While specific studies on this compound are not prevalent, its structural similarity to 2,4-D suggests it would elicit similar cellular responses, potentially influencing cell cycle progression and microtubule organization. For instance, 2,4-D has been shown to disrupt the cytoskeleton in cultured neurons, an effect that may be linked to its influence on microtubule assembly. nih.gov

The primary mechanism of auxin perception involves the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. nih.govnih.gov Auxin functions as a "molecular glue," stabilizing the interaction between TIR1/AFB proteins and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.gov This enhanced interaction targets the Aux/IAA proteins for degradation by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and activating auxin-responsive genes. nih.govjipb.net

The auxin-binding pocket of TIR1 can accommodate various synthetic auxins, including 2,4-D. nih.gov The binding affinity of different auxin analogues can vary, leading to differential biological responses. Structure-activity relationship studies on 2,4-D analogues have confirmed that auxinic activity is strongly correlated with the ability to bind the TIR1/AFB-Aux/IAA co-receptor complex. nih.gov Given that extending the carboxylate chain is tolerated, it is highly probable that this compound also engages the TIR1/AFB signaling pathway to exert its biological effects. The efficiency of this interaction would determine its potency as an auxin mimic.

| Auxin Signaling Component | Role in Pathway | Interaction with Synthetic Auxins |

| TIR1/AFB Proteins | F-box proteins that function as auxin co-receptors. nih.gov | The binding pocket can accommodate various synthetic auxins, including 2,4-D. nih.gov |

| Aux/IAA Proteins | Transcriptional repressors that are targeted for degradation in the presence of auxin. nih.gov | Synthetic auxins promote the interaction between TIR1/AFB and Aux/IAA proteins. nih.gov |

| ARF Transcription Factors | Activate the transcription of auxin-responsive genes upon the degradation of Aux/IAA repressors. jipb.net | Their activity is de-repressed by the action of synthetic auxins. |

Interference with General Metabolic Pathways in Biological Systems

Beyond the canonical auxin signaling pathway, the introduction of xenobiotic compounds like synthetic auxins can have broader impacts on cellular metabolism.

There is no direct evidence to suggest that this compound is a specific inhibitor of HMG-CoA reductase. This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which produces cholesterol and other isoprenoids. nih.gov While certain plant extracts have demonstrated HMG-CoA reductase inhibitory activity, this is not a generally attributed mechanism for phenoxyalkanoic acid herbicides. nih.gov The primary mode of action for this class of compounds is overwhelmingly considered to be the disruption of hormonal balance via auxin mimicry. researchgate.net

However, some herbicides are known to inhibit specific enzymes. For example, the compound NTBC is a potent, reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine catabolism. nih.gov This highlights that specific enzymatic inhibition can be a mode of action for agricultural chemicals, but it must be demonstrated experimentally for each compound.

The application of synthetic auxins leads to uncontrolled, disorganized growth in susceptible plants, ultimately causing death. researchgate.net This is a direct consequence of overriding the normal homeostatic regulation of cell division and expansion. In microbial systems, the impact is varied. Some bacterial strains have evolved the ability to utilize phenoxyacetic acids as a carbon source, degrading them and thus mitigating their effects. Studies on 2,4-D-degrading bacteria have characterized their growth kinetics, showing a range of maximum growth rates and substrate affinities. nih.gov

In non-target organisms, high concentrations of these compounds can disrupt normal cellular function. For instance, 2,4-D has been shown to induce oxidative stress and apoptosis in pancreatic β-cells. nih.gov The metabolite 2,4-dichlorophenol (B122985) (2,4-DCP) can be more toxic than the parent compound to certain organisms, which underscores the importance of understanding the metabolic fate of these molecules. nih.gov The hexanoic acid side chain of this compound may be subject to β-oxidation, a common metabolic pathway for fatty acids, potentially leading to the formation of 2,4-D and other metabolites with their own toxicological profiles.

Mechanisms of Selective Biological Action in Plant and Microbial Systems

A key characteristic of phenoxyacetic acid herbicides like 2,4-D is their selective toxicity, primarily affecting broadleaf (dicot) plants while leaving grasses (monocot) relatively unharmed. researchgate.netnih.gov This selectivity is multifactorial and can be attributed to differences in uptake, translocation, and metabolism between plant species.

In many cases, resistant plants are able to detoxify the herbicide more rapidly. Metabolism can occur through processes such as hydroxylation of the aromatic ring followed by conjugation to glucose or amino acids. nih.govnih.gov For example, wild radish can metabolize 2,4-D into a glucose ester, which retains auxin activity but may be a step towards detoxification and sequestration. nih.gov Conversely, susceptible plants may have a less efficient metabolic detoxification system, allowing the synthetic auxin to accumulate to lethal concentrations.

In microbial systems, the ability to degrade these compounds is a key mechanism of selective action. Specific bacterial strains possess the enzymatic machinery to break down the herbicide, using it as a source of carbon and energy. nih.gov This bioremediation potential is a significant area of research. Other microbes may be susceptible to the compound's effects. For instance, hexanoic acid itself has been shown to have bactericidal and fungicidal properties, and its application can induce resistance in plants against pathogens like Botrytis cinerea and Pseudomonas syringae. nih.govmdpi.comnih.gov This suggests that this compound could potentially have a dual mode of action, combining auxin-like effects with the antimicrobial properties associated with its hexanoic acid chain.

| Organism Type | Basis of Selective Action | Mechanism |

| Dicot Plants (Susceptible) | Overwhelming of hormonal regulation. | Inefficient metabolism leads to accumulation, causing uncontrolled growth and death. researchgate.net |

| Monocot Plants (Resistant) | Enhanced detoxification. | More rapid metabolism of the compound via conjugation or other pathways. nih.gov |

| Degrading Bacteria | Metabolic utilization. | Possession of specific enzymes to break down the compound for use as a carbon source. nih.gov |

| Pathogenic Fungi/Bacteria | Potential direct toxicity. | The hexanoic acid moiety may possess antimicrobial properties. nih.govmdpi.com |

Differential Responses in Plant Types and Species

The biological activity of this compound exhibits notable differential responses between various plant types, particularly between monocotyledonous and dicotyledonous species. Research has shown that this compound, similar to other phenoxyalkanoic acid herbicides, demonstrates selective phytotoxicity.

A study comparing the herbicidal effects of this compound and the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) on the growth of Echinochloa crusgalli (a monocot) and Amaranthus retroflexus (a dicot) revealed this selectivity. researchgate.net While both compounds inhibited the growth of the dicotyledonous plant A. retroflexus, this compound showed a less pronounced inhibitory effect on the monocotyledonous plant E. crusgalli compared to 2,4-D. researchgate.net This suggests a higher tolerance in monocots to this compound.

The differential response is rooted in the physiological and biochemical differences between monocots and dicots. Dicotyledonous plants, often broadleaf weeds, are generally more susceptible to auxinic herbicides. ecotoxbrasil.org.br These compounds mimic natural plant auxins, leading to uncontrolled and disorganized growth that ultimately results in the death of the plant. ecotoxbrasil.org.brnih.gov The response in susceptible dicots often includes symptoms like epinasty (downward bending of leaves), stem twisting, and tissue proliferation. nih.gov In contrast, monocotyledonous plants, such as grasses, often possess mechanisms that limit the translocation of the herbicide to its sites of action or metabolize it into inactive forms more efficiently, contributing to their tolerance.

The following table summarizes the observed differential responses of plant species to this compound based on available research findings.

Interactive Data Table: Herbicidal Activity of this compound on Plant Species

| Plant Species | Plant Type | Observed Effect | Reference |

| Amaranthus retroflexus (Redroot Pigweed) | Dicotyledon | Significant growth inhibition of radicle and germ. | researchgate.netresearchgate.netweedscience.orgnih.gov |

| Echinochloa crus-galli (Barnyard Grass) | Monocotyledon | Moderate inhibition of shoot and root growth. | researchgate.neticrisat.orgresearchgate.netsci-hub.sehracglobal.com |

Adaptive Mechanisms in Microorganisms and Resistance Phenotypes

Microorganisms have developed sophisticated adaptive mechanisms to degrade and, in some cases, develop resistance to synthetic chemical compounds like this compound. The biodegradation of this compound is a critical process in its environmental fate.

A key adaptive mechanism observed in soil microorganisms is the enzymatic degradation of the molecule. A study on a Flavobacterium species isolated from soil demonstrated a novel metabolic pathway for ω-linked 2,4-dichlorophenoxyalkyl carboxylic acids, including the hexanoic acid derivative. nih.gov This bacterium was found to cleave the ether linkage of the molecule as the initial step of degradation, liberating 2,4-dichlorophenol and the corresponding fatty acid, hexanoic acid. nih.gov This mechanism differs from the typical β-oxidation of the side chain, which is a common degradation pathway for other phenoxyalkanoic acids.

The degradation of the closely related and extensively studied herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), provides a model for understanding the genetic basis of resistance and degradation of phenoxyalkanoic acids. In many bacteria, the degradation is initiated by the enzyme 2,4-D dioxygenase, encoded by the tfdA gene, which cleaves the ether bond. researchgate.netnih.govnih.gov The resulting 2,4-dichlorophenol is then further metabolized by a series of enzymes encoded by the tfdB, tfdC, tfdD, tfdE, and tfdF genes. researchgate.netnih.govnih.gov While the specific enzymes for the degradation of this compound in Flavobacterium have not been fully elucidated, it is plausible that a dioxygenase with a broader substrate specificity is involved.

The development of resistance in microbial populations is often linked to the presence and expression of these catabolic genes. Microorganisms that can utilize the herbicide as a carbon and energy source will have a selective advantage in contaminated environments, leading to an increase in the prevalence of these resistance phenotypes. The ability of some bacteria to degrade a range of phenoxyalkanoic acids with different side-chain lengths, as seen with a Stenotrophomonas maltophilia strain that degrades various phenoxyalkanoic acids, suggests the presence of versatile enzymatic systems. geus.dk

The following table details the adaptive mechanisms and potential resistance phenotypes observed in microorganisms in response to phenoxyalkanoic acids.

Interactive Data Table: Adaptive Mechanisms and Resistance in Microorganisms

| Microorganism | Adaptive Mechanism | Key Enzymes/Genes (Inferred) | Resistance Phenotype | Reference |

| Flavobacterium sp. | Cleavage of the ether linkage of the aliphatic side chain. | Etherase/Dioxygenase | Utilization of the compound as a carbon source. | nih.gov |

| Stenotrophomonas maltophilia | Degradation of various phenoxyalkanoic acids with different side-chain lengths. | Broad-substrate-range enzymes | Co-metabolism of different phenoxyalkanoic acids. | geus.dk |

| Various soil bacteria | Degradation of 2,4-D (as a model). | TfdA, TfdB, TfdC, TfdD, TfdE, TfdF | Mineralization of the herbicide. | researchgate.netnih.govnih.gov |

Environmental Dynamics and Biogeochemical Transformation Pathways of Phenoxyhexanoic Acids

Environmental Persistence and Dissipation Mechanisms in Various Matrices

The persistence of 6-(2,4-Dichlorophenoxy)hexanoic acid in the environment is governed by a combination of abiotic and biotic degradation processes. These mechanisms ultimately determine the compound's half-life and potential for long-range transport and accumulation in different environmental compartments, including soil, water, and sediments.

Abiotic degradation, which includes photolysis and hydrolysis, plays a significant role in the transformation of phenoxyalkanoic acids in the environment.

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of phenoxyalkanoic acid esters. nih.gov The rate of hydrolysis is influenced by the herbicide's structure, water pH, and temperature, with higher temperatures and alkaline conditions generally increasing the degradation rate. nih.gov For instance, the hydrolysis half-life (DT50) of butoxyethyl ester 2,4-D at 28°C is 26 days at pH 6, but decreases significantly to 0.6 hours at pH 9. nih.gov While hydrolysis of the ester forms of phenoxyalkanoic acids is a significant degradation pathway, the acid form of 2,4-D is generally considered to be resistant to hydrolysis under typical environmental conditions. cdc.gov It is expected that this compound would exhibit similar stability towards hydrolysis.

Interactive Data Table: Hydrolysis Half-life of 2,4-D Esters at 25°C

| pH | 2,4-D Ethylhexyl Ester (2,4-D EHE) DT50 (days) |

| 5 | 99.7 |

| 7 | 48.3 |

| 9 | 52.2 |

| Data sourced from a review on the occurrence and transformation of phenoxy acids in the aquatic environment. nih.gov |

Microbial degradation is a primary mechanism for the dissipation of phenoxyalkanoic acids in soil and water. nih.govmdpi.com A diverse range of microorganisms have been identified that can utilize these compounds as a source of carbon and energy. mdpi.com

Numerous bacterial strains capable of degrading 2,4-D and other phenoxyalkanoic acids have been isolated and characterized. mdpi.com Prominent among these are species belonging to the genera Cupriavidus, Pseudomonas, and Sphingomonas. mdpi.com

Cupriavidus : Strains of Cupriavidus, such as Cupriavidus necator JMP134, are well-known for their ability to degrade 2,4-D. nih.govnih.gov More recently, Cupriavidus oxalaticus strain X32 has been shown to efficiently degrade phenoxyalkanoic acid herbicides, even in alkaline environments. nih.gov

Pseudomonas : Various Pseudomonas species have been identified as potent degraders of 2,4-D and other chlorophenols. researchgate.netvjs.ac.vnresearchgate.net For example, Pseudomonas fluorescens strain HH has been shown to enhance the degradation of 2,4-D in contaminated soils. vjs.ac.vn

Sphingomonas : Sphingomonas species are another important group of bacteria involved in the degradation of phenoxyacetic acids. mdpi.comnih.gov Some strains possess a distinct degradation pathway for these compounds. nih.gov

While these strains have been primarily studied for their ability to degrade 2,4-D, it is plausible that some may also be capable of degrading longer-chain analogues like this compound, although the efficiency may vary depending on the specificity of their enzymatic systems.

The genetic basis for the microbial degradation of 2,4-D is well-established and often involves a set of genes known as the tfd (two, four-D) genes. nih.govnih.gov The canonical tfd gene cluster, first identified in Cupriavidus necator JMP134, encodes a series of enzymes that sequentially break down the 2,4-D molecule. mdpi.comnih.gov

The initial and rate-limiting step in this pathway is catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D-dioxygenase, which is encoded by the tfdA gene. nih.govasm.org This enzyme cleaves the ether linkage of 2,4-D to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov Subsequent enzymes encoded by tfdB, tfdC, tfdD, tfdE, and tfdF are responsible for the further degradation of 2,4-DCP through hydroxylation, ring cleavage, and subsequent metabolic steps, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

The substrate specificity of the TfdA enzyme is a critical factor in determining which phenoxyalkanoic acids can be degraded. bohrium.com While some TfdA enzymes exhibit broad substrate specificity, others are more selective. bohrium.com Studies have shown that the length of the alkyl side chain can influence the rate of degradation. For longer-chain phenoxyalkanoic acids like this compound, the initial cleavage of the ether bond by a TfdA-like enzyme would be a crucial first step in its biodegradation. However, the efficiency of this process would depend on the specific TfdA variant present in the microbial community.

The degradation of phenoxyalkanoic acids can occur under both aerobic and anaerobic conditions, although the rates and pathways can differ significantly.

Aerobic Biotransformation: In the presence of oxygen, the degradation of 2,4-D is typically rapid and complete, following the well-characterized tfd pathway. nih.govresearchgate.net The half-life of 2,4-D in aerobic soil is reported to be around 6.2 days. cdc.gov

Anaerobic Biotransformation: Under anaerobic conditions, the degradation of 2,4-D is generally slower and may proceed through different pathways. cdc.govnih.govresearchgate.net The half-life of 2,4-D in anaerobic aquatic environments can range from 41 to 333 days. cdc.gov Anaerobic degradation often involves reductive dechlorination, where chlorine atoms are removed from the aromatic ring. researchgate.net For example, Thauera sp. strain DKT has been shown to anaerobically degrade 2,4-D to 2,4-dichlorophenol, which is then further dechlorinated to 2-chlorophenol, 4-chlorophenol, and finally phenol (B47542). nih.gov The specific redox conditions, such as methanogenic, sulfidogenic, or denitrifying, can influence the rate and extent of anaerobic degradation. researchgate.net

Biotic Degradation Pathways: Microbial Catabolism and Dechlorination

Transport and Distribution Phenomena in Environmental Compartments

The movement and partitioning of this compound in the environment are influenced by its physicochemical properties and interactions with environmental matrices. Due to its structural similarity to 2,4-D, it is expected to have high mobility in soils, particularly those with low organic matter content. nih.gov However, its longer alkyl chain may result in a higher sorption coefficient compared to 2,4-D, potentially leading to slightly lower mobility.

The transport of 2,4-D in soil is affected by factors such as soil type, organic matter content, and pH. cdc.gov In allophanic soils, the transport of 2,4-D has been observed to be slower than anticipated, which is attributed to the retention of the dissociated form of the herbicide by positively charged soil surfaces. cdc.gov The formulation of the herbicide can also impact its transport, with ester formulations showing higher sorption and less mobility than the acid form. cdc.gov Given these factors, the transport and distribution of this compound in the environment are likely to be complex and site-specific.

Adsorption and Desorption Processes in Soil and Sediment Systems

The retention of this compound in soil and sediment is a critical factor influencing its bioavailability, mobility, and degradation. Adsorption and desorption are key processes that control the partitioning of the compound between the solid and aqueous phases.

The sorption behavior of phenoxyacetic herbicides like 2,4-D is significantly influenced by soil properties such as organic matter content, pH, and the type and amount of clay minerals. nih.govnih.govscialert.netnih.gov For acidic herbicides like this compound, which has a pKa value similar to 2,4-D (around 2.8), the soil pH is a primary determinant of its sorption. nih.gov At pH values below the pKa, the herbicide exists predominantly in its non-ionized, molecular form, which is more readily adsorbed by soil organic matter. scialert.net Conversely, at pH levels above the pKa, the herbicide is in its anionic form, leading to repulsion from negatively charged soil colloids and thus lower adsorption. scialert.net

Studies on 2,4-D have shown a strong positive correlation between the organic carbon-normalized sorption coefficient (Koc) and the aromaticity of soil organic matter. nih.gov The sorption kinetics of 2,4-D are often described by a pseudo-second-order model, with equilibrium being reached within a few hours in some soil types. nih.govscialert.netmdpi.com For instance, in Malaysian rice field soils, adsorption equilibrium for 2,4-D was achieved within 2 to 4 hours. scialert.net In volcanic ash-derived soils, the initial rapid adsorption is followed by a slower diffusion into the soil matrix. mdpi.com

Desorption studies indicate that the binding of these herbicides to soil is not entirely reversible. nih.gov The extent of desorption can be influenced by environmental conditions, with some studies suggesting that desorption may occur more rapidly under anoxic conditions. nih.gov The incomplete reversibility of sorption can lead to the formation of bound residues, which are herbicide molecules that become incorporated into the soil matrix and are not easily extractable. nih.gov

Table 1: Factors Influencing the Adsorption of Phenoxyhexanoic Acids in Soil

| Soil Property | Effect on Adsorption | Rationale |

| Organic Matter Content | Increases adsorption | Provides sorption sites for the herbicide. nih.govscialert.net |

| Soil pH | Decreases with increasing pH | At higher pH, the herbicide is in its anionic form, leading to repulsion from negatively charged soil particles. nih.govscialert.net |

| Clay Content and Type | Variable | The type of clay mineral and its surface charge influence the extent of adsorption. nih.gov |

| Temperature | Decreases with increasing temperature | Adsorption is generally an exothermic process. scialert.net |

Mobility and Leaching Potential in Aquatic Environments

The mobility and leaching potential of this compound are critical for assessing its risk of contaminating ground and surface waters. Due to its relatively high water solubility and low to moderate adsorption in many soil types, it has the potential to be mobile in the environment. researchgate.netresearchgate.net

The leaching of phenoxyacetic herbicides is inversely related to their sorption in soil. In soils with low organic matter and coarse texture, the potential for leaching is higher. researchgate.net However, the extent of leaching is also tempered by the rate of degradation. While compounds like 2,4-D are considered to have high mobility, their relatively short half-life in soil can attenuate their ability to reach groundwater. nih.gov

The transport of these herbicides to aquatic environments can occur through various pathways, including surface runoff, leaching through the soil profile, and spray drift during application. researchgate.net Once in aquatic systems, the compound will predominantly remain in the water column rather than adsorbing to sediment, especially in neutral to alkaline waters where it exists in its anionic form. researchgate.net

Long-term studies on the fate of herbicides in subsoils have shown that degradation can occur, albeit at a slower rate than in topsoil. capes.gov.br The potential for leaching is also influenced by the presence of other substances in the soil. For example, soluble organic compounds from certain soil amendments can compete for sorption sites or associate with the herbicide molecules, thereby enhancing their mobility and leaching. nih.gov

Table 2: Environmental Factors Affecting the Mobility and Leaching of Phenoxyhexanoic Acids

| Factor | Influence on Mobility/Leaching | Explanation |

| Soil Texture | Higher in sandy soils | Coarse-textured soils have lower surface area and water holding capacity, facilitating downward movement. researchgate.net |

| Soil Organic Matter | Lower with higher organic matter | Increased sorption to organic matter reduces the amount of herbicide in the soil solution available for transport. nih.gov |

| Rainfall/Irrigation | Higher with increased water flow | Water is the primary vehicle for herbicide transport through the soil profile. |

| Degradation Rate | Lower with rapid degradation | Faster breakdown of the herbicide reduces the amount available to be leached. nih.gov |

Biotransformation and Metabolic Fate in Non-Target Organisms

The persistence and potential impact of this compound in the environment are significantly influenced by its biotransformation in non-target organisms, including plants and microorganisms. These organisms possess enzymatic machinery that can metabolize the herbicide, often leading to its detoxification.

Metabolism in Plant Tissue Cultures and Whole Plants

Plants can absorb and metabolize phenoxyacetic herbicides. The metabolic pathways and rates can vary significantly among different plant species. nih.gov In many plants, the primary metabolic processes involve hydroxylation of the aromatic ring followed by conjugation with sugars or amino acids. nih.gov

For 2,4-D, a common metabolic pathway involves the formation of 4-hydroxy-2,5-dichlorophenoxyacetic acid and 4-hydroxy-2,3-dichlorophenoxyacetic acid, which are then rapidly conjugated with glucose to form O-glucosides. nih.gov In some plant species, such as beans and soybeans, conjugation with amino acids like aspartic and glutamic acids also occurs. nih.gov In cereals, the formation of a glucose ester conjugate, 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose, is a predominant pathway. nih.gov

In transgenic plants tolerant to 2,4-D, which express a bacterial gene (tfdA), the herbicide is rapidly broken down to 2,4-dichlorophenol (2,4-DCP). researchgate.net This intermediate is then further metabolized by the plant's endogenous systems, primarily through conjugation with glucose and subsequent malonylation or sulfation of the glucose moiety. researchgate.net

Plant tissue cultures are valuable tools for studying herbicide metabolism. They allow for the investigation of metabolic pathways in a controlled environment. For instance, treatment of various plant explants with 2,4-D is a standard method to induce callus formation, which is a mass of undifferentiated plant cells. nih.gov This process itself is a response to the hormonal action of the herbicide and is accompanied by metabolic changes within the plant cells.

Table 3: Major Metabolic Pathways of 2,4-D in Plants

| Metabolic Process | Key Metabolites | Plant Types |

| Hydroxylation and Glucosidation | 4-O-β-D-glucosides of hydroxylated 2,4-D | Beans, Soybeans nih.gov |

| Amino Acid Conjugation | N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid | Beans, Soybeans nih.gov |

| Glucose Ester Formation | 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose | Cereals nih.gov |

| Side Chain Cleavage (in transgenic plants) | 2,4-Dichlorophenol (2,4-DCP) and its conjugates | 2,4-D tolerant cotton researchgate.net |

Biotransformation in Microbial Eukaryotes (e.g., yeast adaptation)

Microbial eukaryotes, such as yeast, can also adapt to and biotransform phenoxyacetic herbicides. The yeast Saccharomyces cerevisiae has been used as a model organism to study the cellular response to 2,4-D stress. nih.govsemanticscholar.orgnih.govnih.govnih.gov

Exposure of S. cerevisiae to 2,4-D induces a complex stress response involving the upregulation of numerous genes. nih.govnih.gov Many of these genes are regulated by the general stress response transcription factors Msn2p and Msn4p. nih.gov The adaptive response includes increased expression of genes involved in mitigating oxidative stress, repairing or degrading damaged proteins, remodeling the cell wall, and conferring multiple drug resistance. nih.gov

A key adaptation mechanism in yeast involves altering the composition of the cell membrane. nih.gov Yeast cells adapted to 2,4-D show an increased degree of saturation in their membrane fatty acids. nih.gov This is achieved by decreasing the transcription of the OLE1 gene, which encodes a fatty acid desaturase responsible for producing unsaturated fatty acids. nih.gov This change in membrane composition makes the plasma membrane less permeable and more resistant to the disruptive effects of the herbicide. nih.gov

Furthermore, exposure to 2,4-D can induce the generation of free radicals and oxidative stress in yeast cells. nih.gov The yeast responds by activating antioxidant defense systems, including enzymes like superoxide (B77818) dismutase and catalase. nih.gov While yeast can adapt to the presence of 2,4-D, the specific pathways for the complete breakdown of the this compound molecule in yeast are not as well-defined as in bacteria. The adaptation appears to be more focused on cellular defense and tolerance rather than using the compound as a primary carbon source. nih.govnih.gov Some fungi, however, have been shown to degrade 2,4-D, with enzymes like cytochrome P450s and laccases playing a role. d-nb.info

Advanced Analytical Methodologies for the Detection and Quantification of 6 2,4 Dichlorophenoxy Hexanoic Acid

Chromatographic Techniques for Trace Analysis in Complex Matrices

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 6-(2,4-dichlorophenoxy)hexanoic acid. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most utilized separation techniques. Given its chemical nature—a polar carboxylic acid—sample preparation and potential derivatization are critical steps to ensure successful chromatographic analysis, especially when dealing with intricate matrices like soil, water, or biological tissues.

The primary goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The acidic nature of the target compound heavily influences the choice of extraction protocol.

Liquid-Liquid Extraction (LLE): A conventional method where the sample is acidified (typically to pH < 3) to protonate the carboxylic acid group, making the analyte more soluble in organic solvents. The sample is then partitioned with a water-immiscible solvent like diethyl ether or a mixture of hexane (B92381) and ethyl acetate. The efficiency of LLE is dependent on the choice of solvent, pH, and the solvent-to-sample ratio.

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE, with reduced solvent consumption. For acidic compounds like this compound, mixed-mode polymeric sorbents (e.g., Oasis MAX or MCX) are highly effective. epa.gov The protocol involves conditioning the cartridge, loading the acidified sample, washing away interferences, and eluting the analyte with a suitable solvent, often a mixture of an organic solvent and a base (like ammonium (B1175870) hydroxide) or a highly acidic eluent. epa.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method can be adapted for this compound. scielo.br The process involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive SPE (d-SPE) step for cleanup. scielo.br

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique enhances the extraction of polar analytes into a water-miscible organic solvent (like acetonitrile) by adding a high concentration of salt (e.g., sodium chloride) to the aqueous sample. deswater.com This process reduces the mutual solubility of the phases, forcing the analyte into the organic layer. It has been shown to be a quick and accurate method for related compounds. deswater.com

Optimization of these protocols involves adjusting parameters such as sample pH, the type and volume of extraction and elution solvents, and the type and amount of sorbent or salts to maximize recovery and minimize matrix effects.

Table 1: Comparison of Extraction Protocols for Phenoxyalkanoic Acids

| Extraction Method | Principle | Advantages | Common Solvents/Sorbents | Key Optimization Parameters |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. | Simple, low cost. | Diethyl ether, Dichloromethane, Ethyl acetate | Sample pH, solvent choice, solvent-to-sample ratio, mixing time. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. epa.gov | High selectivity, high concentration factor, low solvent use. epa.gov | Polymeric mixed-mode (e.g., Oasis MAX/MCX), C18. epa.gov | Sorbent type, sample pH, wash/elution solvent composition and volume. epa.gov |

| QuEChERS | Acetonitrile extraction followed by partitioning with salts and d-SPE cleanup. scielo.br | Fast, high throughput, uses minimal solvent. scielo.br | Acetonitrile, Magnesium Sulfate, Sodium Acetate, PSA, C18. scielo.br | Salt composition, d-SPE sorbent type and amount. scielo.br |

| SALLE | Addition of salt to force analyte from aqueous phase into a water-miscible organic solvent. deswater.com | Simple, rapid, avoids chlorinated solvents. deswater.com | Acetonitrile, Sodium Chloride, Magnesium Sulfate. deswater.com | Type and amount of salt, solvent choice, sample volume. deswater.com |

Gas chromatography requires analytes to be volatile and thermally stable. Carboxylic acids like this compound have low volatility and tend to exhibit poor peak shape due to their polarity and potential for adsorption onto the chromatographic column. researchgate.netnih.gov Chemical derivatization is therefore a mandatory step for GC-MS analysis. jfda-online.com The process converts the polar carboxyl group (-COOH) into a less polar, more volatile ester or silyl (B83357) ester. researchgate.netgcms.cz

Esterification: This is the most common derivatization method for phenoxyalkanoic acids. gcms.cz It involves converting the carboxylic acid to an ester, typically a methyl ester, due to its high volatility. researchgate.netnih.gov Common reagents include:

Diazomethane: Highly efficient but is also toxic and explosive.

Acid-catalyzed esterification: Using an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or boron trifluoride (BF₃). researchgate.netnih.gov Microwave-assisted procedures can significantly shorten the reaction time. nih.gov

Alkylating agents: Such as pentafluorobenzyl bromide (PFBBr), which creates a derivative highly sensitive to electron capture detection (ECD).

Silylation: This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents often used for this purpose. gcms.cz The resulting TMS esters are volatile and suitable for GC-MS analysis. gcms.cz

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Target Functional Group | Derivative Formed | Advantages/Considerations |

| Esterification | Diazomethane (CH₂N₂) | Carboxylic Acid (-COOH) | Methyl Ester | Highly efficient, but toxic and explosive. |

| Esterification | Methanol/H₂SO₄ or BF₃ | Carboxylic Acid (-COOH) | Methyl Ester | Common, effective, safer than diazomethane. researchgate.netnih.gov |

| Esterification | Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid (-COOH) | PFB Ester | Creates derivative suitable for highly sensitive ECD. |

| Silylation | BSTFA | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester | Produces volatile and stable derivatives. gcms.cz |

Spectroscopic Approaches for Structural Elucidation and Impurity Profiling

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for identifying and characterizing any impurities that may arise during its synthesis or degradation.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS), often coupled with LC or GC, is the definitive tool for both quantification and confirmation. epa.gov For this compound, electrospray ionization (ESI) in negative mode would be effective, detecting the deprotonated molecule [M-H]⁻. In a method for the related 2,4-D, parent-daughter ion transitions were monitored for quantification and confirmation. epa.gov A similar approach would be used for the hexanoic acid variant to ensure high selectivity. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques for unambiguous structural elucidation. NMR can provide detailed information about the molecular framework by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms. This allows for precise mapping of the dichlorophenyl ring, the ether linkage, and the hexanoic acid chain, making it invaluable for distinguishing between isomers and identifying impurities.

Infrared (IR) and UV-Vis Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net Key characteristic absorptions for this compound would include a strong C=O stretch from the carboxylic acid, a broad O-H stretch, C-O ether stretches, and absorptions corresponding to the C-Cl and aromatic C-H bonds. researchgate.netmdpi.com UV-Vis spectroscopy can be used for quantification and is based on the absorption of light by the aromatic ring. researchgate.net

Table 3: Spectroscopic Techniques for Analysis of this compound

| Spectroscopic Method | Information Provided | Application |

| Tandem Mass Spectrometry (LC-MS/MS) | Molecular weight and fragmentation patterns. epa.gov | Highly selective quantification and confirmation of identity. epa.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Unambiguous formula determination. |

| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Detailed molecular structure, connectivity of atoms. | Definitive structural elucidation, isomer differentiation, impurity profiling. |

| Infrared Spectroscopy (FTIR) | Presence of functional groups (e.g., -COOH, C-O-C, C-Cl). researchgate.netmdpi.com | Structural confirmation, monitoring of chemical reactions. mdpi.com |

Immunochemical Assays for Specific Derivatives and Analogs (e.g., ELISA development)

Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, cost-effective, and high-throughput screening alternative to chromatographic methods. hh-ra.org While specific assays for this compound are not widely reported, the principles established for other phenoxy acids like 2,4-D are directly applicable. hh-ra.orgnih.gov

The development of an immunoassay for this compound would involve these key steps:

Hapten Synthesis: The target molecule (hapten) is too small to elicit an immune response on its own. It must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create a functional antigen.

Antibody Production: The antigen is used to immunize an animal (e.g., a rabbit or mouse) to produce polyclonal or monoclonal antibodies that can specifically recognize and bind to the this compound molecule.

Assay Development: A competitive ELISA format is typically used. In this setup, a known amount of enzyme-labeled analyte or antibody is mixed with the sample. They then compete for a limited number of binding sites on a microtiter plate coated with the corresponding antibody or antigen. The signal produced by the enzyme is inversely proportional to the concentration of the analyte in the sample.

Recent advancements have also focused on other immunochemical formats, such as the Fluorescence Polarization Immunoassay (FPIA), which measures the change in polarization of fluorescently labeled tracers upon binding to an antibody. nih.gov The development of such an assay for this compound would require the synthesis of a specific fluorescent tracer, for instance, by linking the molecule to a fluorophore like fluorescein. nih.gov These assays are particularly useful for rapid screening of a large number of samples before confirmation by a chromatographic method. hh-ra.org

Computational and Theoretical Investigations of 6 2,4 Dichlorophenoxy Hexanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for determining the three-dimensional structure and electronic properties of a molecule. researchgate.netkarazin.ua These methods solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, known as the optimized molecular geometry.

For a molecule like 6-(2,4-dichlorophenoxy)hexanoic acid, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. This information is crucial for understanding the molecule's shape and stability. Furthermore, these calculations reveal electronic properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. nih.gov

For the related compound, 2,4-dichlorophenoxyacetic acid, DFT studies have been performed to elucidate these properties. mdpi.com The results of such a study provide a basis for understanding the structural characteristics of the dichlorophenoxy portion of the hexanoic acid derivative.

Table 1: Illustrative Optimized Geometric Parameters for 2,4-Dichlorophenoxyacetic Acid (2,4-D) Calculated via DFT. This table shows representative data that would be generated for this compound in a similar study.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Cl (para) | ~1.74 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Angle | Cl-C-C (ring) | ~120° |

| Dihedral Angle | C-O-C-C (ether linkage) | ~178° |

Note: Data are illustrative and based on typical values for 2,4-D from computational studies.

Conformational Analysis and Intermolecular Interaction Studies

The hexanoic acid chain in this compound introduces significant conformational flexibility compared to the shorter acetic acid chain of 2,4-D. Conformational analysis is a computational method used to explore the various spatial arrangements (conformers) a molecule can adopt by rotating around its single bonds. By calculating the potential energy of each conformer, a Potential Energy Surface (PES) can be mapped to identify the most stable, low-energy conformations. mdpi.com This analysis is vital as the molecule's shape influences its physical properties and its ability to interact with biological targets.

Furthermore, computational studies are used to investigate intermolecular interactions, which govern how molecules interact with each other in a condensed phase. mdpi.com For a carboxylic acid like this compound, the most significant intermolecular interaction is hydrogen bonding. Like its counterpart 2,4-D, it is expected to form strong hydrogen-bonded dimers where the carboxylic acid groups of two molecules interact. mdpi.com These interactions are often studied by calculating the stabilization energy of the dimer complex compared to the individual molecules. iipseries.org

Studies on 2,4-D have shown that it forms a stable dimer through a cyclic arrangement known as an R22(8) ring, which significantly influences its properties like solubility. mdpi.comresearchgate.net

Table 2: Illustrative Intermolecular Interaction Data for the 2,4-D Dimer. This table demonstrates the type of energetic data derived from studying the hydrogen bonding network.

| Interaction Type | Description | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Formation of the carboxylic acid dimer | -15.8 |

| Cohesive Energy | Energy of the crystal lattice | -65.7 |

Note: Data are from a DFT study on 2,4-D and are illustrative of the methods used. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com The process involves sampling numerous possible binding poses and scoring them based on their energetic favorability. The output includes a binding affinity or docking score (often in kcal/mol) and a detailed view of the ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions.

While specific protein targets for this compound are not well-documented, studies on related compounds illustrate the process. For example, derivatives of 2,4-D have been docked into the active site of the COX-2 enzyme to evaluate their potential as anti-inflammatory agents. sciforum.net Such studies help in understanding the structural basis of a compound's biological activity.

Table 3: Example of Molecular Docking Output. This conceptual table illustrates the kind of results obtained from a molecular docking simulation.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Polyketide Synthase A | Hexanoic acid | -4.74 to -3.54 | Arg63 |

| COX-2 | 2,4-D derivative | -8.5 to -9.5 | Arg120, Tyr355, Ser530 |

Note: Data are illustrative, based on findings for hexanoic acid and 2,4-D derivatives with their respective targets. mdpi.comnih.gov

Predictive Modeling for Environmental Behavior and Fate Parameters

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, is a crucial computational approach for assessing the environmental footprint of a chemical without extensive experimental testing. whiterose.ac.uk These models use the calculated molecular structure and physicochemical properties of a compound to predict its environmental behavior and fate. nih.govresearchgate.net

For this compound, key parameters that could be predicted include:

Soil Sorption Coefficient (Koc): Indicates the tendency of the chemical to bind to soil particles.

Bioconcentration Factor (BCF): Predicts the potential for the chemical to accumulate in aquatic organisms.

Water Solubility: Affects its mobility in the environment.

Degradation Half-life (DT50): Estimates the time it takes for half of the compound to degrade in soil or water. researchgate.net

Table 4: Key Physicochemical and Environmental Fate Properties for 2,4-D. These parameters are often predicted using computational models and would be essential for evaluating this compound.

| Property | Value for 2,4-D | Significance |

|---|---|---|

| Molecular Weight | 221.03 g/mol | Basic molecular property |

| logP (Octanol-Water Partition Coefficient) | 2.81 | Measures hydrophobicity; affects soil binding and bioaccumulation |

| Water Solubility | ~900 mg/L at 25°C | Influences mobility in aquatic systems |

| pKa | 2.73 | Determines whether the molecule is in its acidic or anionic form at a given pH |

Note: Values are established experimental or calculated data for 2,4-D. who.intepa.gov

Future Research Trajectories and Interdisciplinary Perspectives

Advancements in Sustainable Synthetic Routes for Phenoxyhexanoic Acids

The traditional synthesis of phenoxyalkanoic acids often involves the reaction of a chlorinated phenol (B47542) with a haloalkanoic acid under alkaline conditions. google.com While effective, these methods can generate significant waste and utilize harsh reagents. The future of synthesizing compounds like 6-(2,4-Dichlorophenoxy)hexanoic acid lies in the adoption of green chemistry principles, aiming to reduce environmental impact and improve efficiency.

Future research in this area will likely focus on several key strategies:

Biocatalysis: The use of enzymes or whole microorganisms as catalysts offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govspringernature.com Research could explore the use of lipases or other hydrolases for the esterification of 2,4-dichlorophenol (B122985) followed by a biocatalytic hydrolysis, or the direct etherification using engineered enzymes. nih.gov The development of enzymatic processes for producing key precursors, such as the biocatalytic oxidation of hydrocarbons to form carboxylic acids, also represents a promising avenue. nih.gov

Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener solvents like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. google.com For instance, a patented method for synthesizing phenoxy carboxylate herbicides highlights a process that reduces water consumption and environmental impact. google.com

Catalytic Efficiency: The development of more efficient and recyclable catalysts is crucial. This includes research into phase-transfer catalysts that can improve reaction rates and yields in multiphase systems, as well as novel solid acid catalysts that can be easily separated from the reaction mixture. researchgate.net

Exploration of Novel Biological Applications Beyond Established Herbicidal Effects

While this compound belongs to a class of compounds known for their herbicidal activity, its specific biological effects, particularly those beyond phytotoxicity, are largely unexplored. The structural similarity to the auxin mimic 2,4-D suggests it likely possesses herbicidal properties by disrupting plant growth. wikipedia.orgnufarm.comnih.gov However, the longer hexanoic acid side chain could modulate its activity and confer novel biological functions.

A study on a structurally related compound, 6-(2,4-dichlorophenyl)-D-xylo-2,3,4-tri-hydroxyhexanesulfonic acid, demonstrated weak inhibitory activity against HMG-CoA reductase, an enzyme involved in cholesterol synthesis. nih.gov This finding suggests that derivatives of this compound could be investigated for potential pharmaceutical applications.

Future research should focus on:

Screening for Pharmacological Activity: A comprehensive screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic leads. The development of novel dihydropyridine (B1217469) carboxylic acid derivatives for cytotoxic activity in cancer cell lines serves as a model for such exploratory research. nufarm.com

Antimicrobial Properties: Investigating the potential antibacterial and antifungal activity of this compound is a logical step, as many organic acids and their derivatives exhibit antimicrobial properties.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure, such as altering the length of the alkyl chain, modifying the substituents on the phenyl ring, or introducing new functional groups, will be essential to understand the relationship between its chemical structure and biological activity. mdpi.com This could lead to the development of more potent and selective herbicides or entirely new classes of bioactive molecules.

Innovative Strategies for Environmental Remediation and Bioremediation

The widespread use of phenoxyalkanoic acid herbicides has led to their presence in soil and water, prompting research into effective remediation strategies. nih.govjuniperpublishers.com The environmental fate of this compound is not well-documented, but it is expected to be influenced by its longer alkyl chain, which may affect its water solubility, soil adsorption, and biodegradability. researchgate.net

Future research in this domain should include:

Biodegradation Studies: Identifying and characterizing microorganisms capable of degrading this compound is a primary objective. While numerous bacteria that degrade 2,4-D have been isolated, the ability of these organisms to metabolize the hexanoic acid analogue needs to be assessed. nih.govnih.govresearchgate.netnih.govresearchgate.net The longer alkyl chain may require different enzymatic machinery for its breakdown.

Metabolic Pathway Elucidation: Understanding the biochemical pathways by which microorganisms break down this compound is crucial for developing effective bioremediation strategies. This involves identifying the key enzymes and genes involved in the degradation process. For 2,4-D, the metabolic pathway often starts with the cleavage of the ether bond to yield 2,4-dichlorophenol. nih.gov

Engineered Bioremediation: Synthetic biology offers the potential to engineer microorganisms with enhanced degradative capabilities. nih.gov This could involve introducing or modifying genes that encode for specific enzymes in the degradation pathway to create more efficient and robust "super-bugs" for bioremediation.

Phytoremediation: Investigating the potential of certain plant species to take up, metabolize, and detoxify this compound from contaminated soil and water is another promising area of research.

Table 1: Examples of 2,4-D Degrading Bacteria

| Bacterial Strain | Key Findings | Reference(s) |

|---|---|---|

| Pseudomonas sp. | Metabolizes 2,4-D as a sole carbon source, producing 2,4-dichlorophenol and other intermediates. | nih.gov |

| Stenotrophomonas maltophilia | Degrades a range of phenoxyalkanoic acids, including 2,4-D. | nih.gov |

| Escherichia coli (engineered) | Genetically engineered to achieve complete degradation of 2,4-D. | nih.gov |

| Cupriavidus necator JMP134 | A well-studied bacterium with a known metabolic pathway for 2,4-D degradation. | nih.gov |

Systems Biology and Omics Approaches to Elucidate Complex Interactions

Systems biology, which integrates various "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of how a chemical compound interacts with a biological system. nih.govpsu.edu While these approaches have been applied to 2,4-D, their application to this compound represents a significant future research trajectory. researchgate.netfrontiersin.orgscienceopen.com

Key research directions include:

Metabolomics: This technique can be used to identify the metabolic fingerprint of an organism upon exposure to this compound. This can reveal the metabolic pathways that are perturbed, identify biomarkers of exposure, and elucidate the compound's mechanism of action. researchgate.net

Proteomics: By analyzing the entire protein complement of a cell or organism, proteomics can identify proteins that are up- or down-regulated in response to the compound. This can provide insights into the cellular processes that are affected, such as stress responses, signaling pathways, and metabolic enzymes.

Transcriptomics: This approach measures the expression levels of all genes in an organism. It can reveal the genetic pathways that are activated or repressed by this compound, providing a deeper understanding of its molecular mode of action.

Integrated Omics: The real power of these technologies lies in their integration. By combining data from metabolomics, proteomics, and transcriptomics, researchers can build comprehensive models of how this compound interacts with biological systems at multiple levels. This integrated approach can help in predicting toxicity, understanding resistance mechanisms, and discovering novel applications. nih.gov

Table 2: Omics Studies on 2,4-Dichlorophenoxyacetic Acid (2,4-D)

| Omics Approach | Organism/System | Key Findings | Reference(s) |

|---|---|---|---|

| Metabolomics | Rats | Identified metabolic perturbations and potential biomarkers of pesticide mixture exposure. | nih.gov |

| Metabolomics | Read-across studies | Used to predict the toxicity of phenoxy herbicides. | researchgate.net |

| Transcriptomics | Rice (Oryza sativa) | Revealed crosstalk between the circadian clock and herbicide response. | frontiersin.org |

| Multi-omics | Rats | Investigated the effects of a low-dose pesticide mixture on the gut-liver axis. | nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 6-(2,4-dichlorophenoxy)hexanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 2,4-dichlorophenol and a hexanoic acid derivative (e.g., 6-bromohexanoic acid) under alkaline conditions. Key parameters include temperature control (40–60°C), solvent selection (e.g., acetone or DMF), and catalyst use (e.g., K₂CO₃). Post-synthesis purification via recrystallization or HPLC is critical to remove unreacted precursors and byproducts. Characterization by NMR and mass spectrometry confirms structural integrity .

Q. What safety protocols are recommended for handling and storing this compound in laboratory settings?

Store in tightly sealed containers in a cool, well-ventilated area, away from oxidizing agents (e.g., chlorates, peroxides) and metals in moist environments. Use PPE (gloves, goggles, lab coats) and conduct regular air sampling to monitor exposure. Training on spill management and emergency response is essential, as outlined in OSHA standards .

Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological samples?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantification. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide higher sensitivity for trace analysis. Validation should include calibration curves, recovery studies, and matrix effect assessments .

Q. How does this compound function as a herbicidal agent, and what are its primary biological targets?

As a structural analog of auxins, it disrupts plant cell elongation and division by binding to auxin receptors, leading to uncontrolled growth and necrosis. Its selectivity depends on differential uptake and metabolism in target vs. non-target species, similar to 2,4-dichlorophenoxyacetic acid (2,4-D) .

Advanced Research Questions

Q. What methodologies are recommended for detecting this compound in complex environmental matrices (e.g., soil, water)?

Molecularly imprinted polymers (MIPs) integrated with ion-sensitive field-effect transistors (ISFETs) enable selective detection at low concentrations (LOD: ~1.0 × 10⁻⁵ M). For complex matrices, solid-phase extraction (SPE) coupled with LC-MS/MS improves sensitivity and reduces interference .

Q. How does the hexanoic acid side chain influence the herbicidal activity compared to shorter-chain analogs (e.g., 2,4-D)?

The extended aliphatic chain enhances lipophilicity, improving membrane permeability and systemic transport in plants. Computational studies (e.g., molecular docking) reveal stronger binding to auxin transport proteins, but metabolic stability may decrease due to β-oxidation pathways .

Q. What toxicokinetic data are available for this compound, and how do its metabolites compare to 2,4-D?

Limited data suggest rapid absorption and distribution, with hepatic metabolism via cytochrome P450 enzymes. Primary metabolites include 2,4-dichlorophenol and conjugated hexanoic acid derivatives. Comparative studies with 2,4-D show slower renal excretion due to higher molecular weight .

Q. What are the dominant degradation pathways of this compound in soil, and how can biodegradation be enhanced?

Microbial degradation via Sphingomonas spp. cleaves the ether bond, releasing 2,4-dichlorophenol. Photodegradation under UV light produces chlorinated byproducts. Bioaugmentation with enriched microbial consortia accelerates breakdown, monitored via LC-MS/MS and CO₂ evolution assays .

Q. How does polymorphism in crystalline forms affect the bioavailability and formulation of this compound?

Crystalline forms (e.g., forms AB, M, F) impact solubility and dissolution rates. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) identify stable polymorphs. Form AB exhibits higher bioavailability due to improved aqueous solubility, critical for agricultural formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.